Cas no 32362-75-7 (1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione)

1-Methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a triazole ring with a thione functional group at the 5-position. This structure imparts unique reactivity, making it valuable in organic synthesis and pharmaceutical applications. The thione group enhances its ability to act as a ligand in coordination chemistry, while the methyl substitution at the 1-position improves stability. Its versatility allows for use in the preparation of biologically active derivatives, including agrochemicals and medicinal compounds. The compound’s well-defined structure and functional group compatibility make it a useful intermediate in the development of sulfur-containing heterocycles. Proper handling and storage are recommended due to its potential sensitivity.
1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione structure
32362-75-7 structure
Product Name:1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
CAS No:32362-75-7
MF:C3H5N3S
MW:115.156898260117
MDL:MFCD00128149
CID:1454798
PubChem ID:3038187
Update Time:2025-05-23

1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
    • 2-methyl-1H-1,2,4-triazole-3-thione
    • 32362-75-7
    • Z1655141058
    • 1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
    • SCHEMBL1628059
    • PSCNKLHSBAUYBP-UHFFFAOYSA-N
    • AKOS006352142
    • 1,2-Dihydro-2-methyl-3H-1,2,4-triazole-3-thione
    • 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-
    • EN300-134247
    • DTXSID50186080
    • 2-methyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
    • MDL: MFCD00128149
    • Inchi: 1S/C3H5N3S/c1-6-3(7)4-2-5-6/h2H,1H3,(H,4,5,7)
    • InChI Key: PSCNKLHSBAUYBP-UHFFFAOYSA-N
    • SMILES: S=C1N=CNN1C

Computed Properties

  • Exact Mass: 115.02055
  • Monoisotopic Mass: 115.02041835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 59.7Ų

Experimental Properties

  • PSA: 27.63

1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione Pricemore >>

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M336465-10mg
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$ 50.00 2022-06-03
TRC
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Additional information on 1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Professional Introduction to 1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS No. 32362-75-7)

1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS No. 32362-75-7) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the triazole class, which is well-known for its broad spectrum of applications in drug development. The presence of a methyl group and a thione moiety in its structure imparts distinct chemical reactivity and functional characteristics, making it a subject of intense research interest.

The chemical structure of 1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can be described as a fused system consisting of a triazole ring with a methyl substituent at the 1-position and a thione group at the 5-position. This configuration contributes to its ability to engage in various chemical interactions, including hydrogen bonding and metal coordination, which are critical for its biological activity. The thione group, in particular, is known to enhance the solubility and bioavailability of pharmaceutical compounds, making it an attractive feature for drug design.

In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds with potential therapeutic applications. 1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has emerged as a promising candidate due to its structural similarity to known bioactive molecules. Studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes and receptors involved in inflammatory and infectious diseases. Its ability to modulate these biological pathways makes it a valuable scaffold for further derivatization and optimization.

One of the most compelling aspects of 1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is its potential role in the development of antimicrobial agents. The triazole ring is known to possess antibacterial and antifungal properties, while the thione group can enhance these effects by improving membrane permeability and disrupting microbial cell walls. Recent research has shown that derivatives of this compound exhibit significant activity against multidrug-resistant strains of bacteria and fungi. This finding is particularly relevant in the context of rising antimicrobial resistance globally.

Moreover, 1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has shown promise in the area of anticancer research. The compound’s ability to interact with biological targets such as kinases and proteases has been explored in several preclinical studies. These studies suggest that 1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. The thione group’s redox-active nature further enhances its potential as an anticancer agent by allowing it to undergo reversible oxidation-reduction cycles within the cellular environment.

The synthesis of 1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the triazole ring. The introduction of the thione group typically involves oxidation or substitution reactions on sulfur-containing intermediates. Advances in synthetic methodologies have enabled researchers to produce this compound with increasing efficiency and scalability.

In terms of pharmacokinetic properties, 1-methyl - 4 , 5 - dihydro - 1 H - 1 , 2 , 4 - triazole - 5 - thione exhibits moderate solubility in both water and organic solvents , which is advantageous for formulation into various dosage forms . Preliminary pharmacokinetic studies indicate that after oral administration , the compound exhibits rapid absorption with a bioavailability range similar to other heterocyclic drugs . Its metabolic profile suggests that it undergoes biotransformation via cytochrome P450 enzymes , leading to the formation of inactive metabolites . This information is crucial for predicting drug-drug interactions and optimizing dosing regimens.

The safety profile of CAS No32362 -75 -7 has been evaluated through extensive preclinical studies conducted on animal models . These studies have demonstrated that at therapeutic doses , the compound exhibits low toxicity with minimal adverse effects on major organ systems . However , prolonged exposure or high concentrations may lead to hepatotoxicity or nephrotoxicity , highlighting the importance of dose-dependent monitoring during clinical trials . Further toxicological assessments are ongoing to fully characterize its safety profile before human trials can commence.

The development pipeline for CAS No32362 -75 -7 includes several clinical trials aimed at validating its efficacy across different therapeutic indications . Initial Phase I trials have focused on assessing pharmacokinetic parameters , tolerability , and optimal dosing regimens . Positive results from these trials have paved the way for larger-scale Phase II studies targeting specific diseases such as cancer , inflammation , or infectious disorders . Collaborations between academic institutions , pharmaceutical companies ,and biotech firms are accelerating progress by leveraging complementary expertise and resources.

Future directions in research on CAS No32362 -75 -7 involve structural modifications aimed at enhancing its bioactivity while minimizing side effects . Techniques such as computational modeling ,high-throughput screening ,and molecular docking are being employed to identify promising derivatives with improved pharmacological profiles . Additionally ,investigators are exploring novel delivery systems such as nanoparticles or prodrugs to enhance bioavailability ,target specificity ,and therapeutic efficacy . These efforts hold promise for transforming this promising scaffold into an effective clinical therapy within the next decade。

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